Protein Kinase C (19-31)
Description
BenchChem offers high-quality Protein Kinase C (19-31) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein Kinase C (19-31) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H118N26O16 |
|---|---|
Molecular Weight |
1543.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
InChI Key |
OLYXRRDLXDCSNP-XYICCSMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Function of PKC Pseudosubstrate Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core function of Protein Kinase C (PKC) pseudosubstrate inhibitors, providing a comprehensive resource for researchers, scientists, and professionals in drug development. This guide will explore their mechanism of action, biochemical effects, and applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.
Introduction to Protein Kinase C and Pseudosubstrate Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.[1][2] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3] All PKC isozymes possess a regulatory domain and a catalytic domain. A key feature of the regulatory domain is the presence of a pseudosubstrate sequence.[4][5] This sequence mimics a true substrate but lacks a phosphorylatable serine or threonine residue. In an inactive state, the pseudosubstrate binds to the active site of the catalytic domain, effectively autoinhibiting the enzyme.[6][7]
PKC pseudosubstrate inhibitors are synthetic peptides that correspond to this autoinhibitory pseudosubstrate region.[8] By mimicking the natural pseudosubstrate, these inhibitors bind to the catalytic site of PKC, preventing the phosphorylation of its natural substrates and thereby inhibiting its downstream signaling.[9] Myristoylation, the addition of a myristoyl group to the N-terminus of these peptide inhibitors, significantly enhances their cell permeability and inhibitory activity.[1][10]
Mechanism of Action: Competitive Inhibition
The primary mechanism of action for PKC pseudosubstrate inhibitors is competitive inhibition. They directly compete with cellular substrates for binding to the ATP-binding and substrate-binding sites within the catalytic domain of PKC.[9] This binding event physically obstructs the access of true substrates to the active site, thereby preventing the transfer of a phosphate (B84403) group from ATP to the substrate.
It is important to note that while the conceptual basis of pseudosubstrate inhibition is straightforward, the in vivo reality is more complex. Studies have revealed that some pseudosubstrate-derived peptides, such as the ζ-inhibitory peptide (ZIP), can promiscuously bind to multiple PKC isoforms, not just the one from which their sequence was derived.[11][12] Furthermore, beyond direct catalytic inhibition, these peptides can also disrupt the interaction of PKC with its anchoring proteins, like AKAP79, which can interfere with the subcellular localization and targeting of the kinase.[11] This suggests a multifaceted mode of action that extends beyond simple competition at the active site.
Quantitative Data on PKC Pseudosubstrate Inhibitors
The potency of PKC pseudosubstrate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for several PKC pseudosubstrate inhibitors against various PKC isoforms.
| Inhibitor | Target PKC Isoform(s) | IC50 Value | Cell Line/Assay Condition | Reference(s) |
| PKCα/β Pseudosubstrate Peptide (19-36) | PKCα, PKCβ | ~25-100 µM | In vitro kinase assay | [1][10] |
| Retro-inverso Pseudosubstrate Analogue | Pan-PKC | 31 µM | In vitro kinase assay | [13] |
| D-Ser substituted Retro-inverso Analogue | Pan-PKC | 5 µM (Ki = 2 µM) | In vitro kinase assay | [13] |
| ζ-Inhibitory Peptide (ZIP) | PKMζ | 0.27 µM | In vitro kinase assay | [11] |
| Myristoylated KRTLR | Pan-PKC | ~25-100 µM | In vitro kinase assay | [1] |
Cellular Effects of PKC Pseudosubstrate Inhibitors
By inhibiting PKC activity, pseudosubstrate inhibitors can elicit a range of cellular effects, including the inhibition of cell proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation
Several studies have demonstrated the anti-proliferative effects of PKC inhibitors. For instance, the PKCι inhibitor ICA-1 has been shown to inhibit the in vitro proliferation of BE(2)-C neuroblastoma cells by 58% at a concentration of 0.1 µM.[14] This effect is mediated by the inhibition of a PKC-ι/Cdk7/cdk2 signaling pathway.[14]
Induction of Apoptosis
PKC isoforms play complex and often opposing roles in the regulation of apoptosis.[15] Inhibition of pro-survival PKC isoforms can lead to the induction of apoptosis. For example, treatment of AIDS-related Non-Hodgkin lymphoma cells with a PKCβ-selective inhibitor resulted in the induction of apoptosis.[7] This was associated with a rapid and sustained reduction in the phosphorylation of GSK3β, a downstream target of PKCβ.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of PKC pseudosubstrate inhibitors.
In Vitro PKC Kinase Assay
This assay measures the ability of a pseudosubstrate inhibitor to inhibit the phosphotransferase activity of a specific PKC isoform in a cell-free system.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
PKC reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Pseudosubstrate inhibitor
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the pseudosubstrate inhibitor in the reaction buffer.
-
In a 96-well plate, add the PKC enzyme, the substrate peptide, and the different concentrations of the inhibitor.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the amount of phosphorylated substrate using a microplate reader. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of PKC Activation
This protocol is used to assess the effect of a pseudosubstrate inhibitor on the phosphorylation state of PKC or its downstream targets in whole-cell lysates.
Materials:
-
Cell culture reagents
-
Pseudosubstrate inhibitor
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of the pseudosubstrate inhibitor for a specific duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated and total proteins.
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of PKC pseudosubstrate inhibitors on cell survival.
5.3.1. MTT Assay (Cell Viability)
Materials:
-
Cells and culture medium
-
Pseudosubstrate inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pseudosubstrate inhibitor for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
5.3.2. Annexin V/PI Apoptosis Assay
Materials:
-
Cells and culture medium
-
Pseudosubstrate inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat cells with the pseudosubstrate inhibitor as described for the MTT assay.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PKC signaling pathway and a typical experimental workflow for evaluating PKC pseudosubstrate inhibitors.
Caption: PKC Signaling Pathway and Pseudosubstrate Inhibition.
Caption: Experimental Workflow for Evaluating PKC Pseudosubstrate Inhibitors.
Conclusion
PKC pseudosubstrate inhibitors represent a valuable class of research tools for dissecting the complex roles of PKC signaling in cellular physiology and disease. Their mechanism as competitive inhibitors, while seemingly straightforward, involves nuances such as isoform promiscuity and effects on protein-protein interactions. A thorough characterization of these inhibitors, utilizing a combination of in vitro and cell-based assays as detailed in this guide, is crucial for accurately interpreting experimental results and for the potential development of novel therapeutic agents targeting the PKC family. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of PKC function and inhibition.
References
- 1. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
The Pseudosubstrate Peptide PKC (19-31): A Technical Guide to its Role as a Modulator of Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a multitude of cellular signal transduction pathways, governing processes from cell proliferation and differentiation to apoptosis and immune responses. The complexity and broad involvement of PKC isoforms in cellular signaling have made them a significant, albeit challenging, target for therapeutic intervention. This technical guide focuses on a specific and potent modulatory tool in the study of PKC: the peptide fragment corresponding to amino acids 19-31 of the pseudosubstrate regulatory domain of PKCα, commonly referred to as PKC (19-31). This peptide acts as a competitive inhibitor, mimicking the substrate of PKC and thereby providing a powerful means to dissect the roles of PKC in various cellular contexts. Furthermore, a modified version of this peptide, [Ser25] PKC (19-31), serves as a standardized substrate for quantifying PKC activity. This document provides an in-depth overview of PKC (19-31), its applications, quantitative data from key studies, detailed experimental protocols, and visual representations of its involvement in signaling pathways.
Core Concepts: PKC (19-31) as an Inhibitor and a Substrate
PKC (19-31) as a Pseudosubstrate Inhibitor:
The native PKC enzyme is maintained in an inactive state by an internal pseudosubstrate sequence that binds to the active site. The PKC (19-31) peptide, with the sequence H-ARG-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-LYS-ASN-VAL-OH, mimics this pseudosubstrate region. By competing with endogenous substrates for binding to the PKC active site, it effectively inhibits PKC activity. This makes it a valuable tool for investigating the downstream consequences of PKC inhibition in a variety of cellular and physiological models.
[Ser25] Protein Kinase C (19-31) as a Substrate:
A variation of this peptide, where the alanine (B10760859) at position 25 is replaced with a serine ([Ser25] PKC (19-31)), transforms it from an inhibitor into a substrate for PKC. This modified peptide is widely used in biochemical assays to measure the enzymatic activity of PKC isoforms. The rate of phosphorylation of [Ser25] PKC (19-31) provides a direct and quantifiable measure of PKC activity, which is instrumental in screening for PKC inhibitors or activators and in studying the regulation of PKC itself.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing PKC (19-31) and its substrate variant.
Table 1: Inhibitory Properties of PKC (19-31)
| Parameter | Value | Cell/System | Reference |
| IC50 for PKC inhibition | 100 nM | In vitro kinase assay | |
| Concentration for complete block of KATP channel response | Not specified | Rabbit ventricular myocytes | |
| Concentration for significant reduction in vesicle pool refilling | 10 μM (in pipette) | Chromaffin cells | |
| Concentration for blocking PKC-induced increase in KATP channel activity | 2 μM | Rabbit ventricular myocytes | |
| Concentration for reducing LVGC current | 1 μM (in pipette) | Mouse arterial smooth muscle cells |
Table 2: Experimental Concentrations of PKC (19-31) and [Ser25] PKC (19-31)
| Peptide | Concentration | Application | Cell/System | Reference |
| PKC (19-31) | 10 μM | Inhibition of vesicle secretion | Chromaffin cells | |
| PKC (19-31) | 5 μM | Inhibition of KATP channel up-regulation | Mammalian cells (expressed channels) | |
| PKC (19-31) | 500 nM | Inhibition of PKC-catalyzed phosphorylation | In vitro phosphorylation assay | |
| [Ser25] PKC (19-31) | 5.5 μM | PKC activity assay substrate | Endothelial cell lysates |
Key Cellular Processes Modulated by PKC (19-31)
Ischemic Preconditioning and Cardioprotection
PKC is a critical mediator in the signaling cascade of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent prolonged ischemic insults. Studies have shown that the protective effects of PKC can be blocked by the specific peptide inhibitor PKC (19-31). One of the proposed mechanisms involves the PKC-mediated phosphorylation and activation of ATP-sensitive potassium (KATP) channels. The application of active PKC to the intracellular surface of myocyte membrane patches increases the open probability of KATP channels, an effect that is completely blocked by PKC (19-31).
Caption: PKC signaling in ischemic preconditioning.
Neuronal Plasticity: Long-Term Potentiation (LTP)
PKC plays a crucial role in the induction and maintenance of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Intracellular application of PKC inhibitors, including PKC (19-31), into hippocampal CA1 neurons can block the development of LTP. Synergistic effects are observed when PKC (19-31) is used in combination with other PKC inhibitors like polymyxin (B74138) B, leading to a more complete block of LTP. This highlights the essential role of postsynaptic PKC activity in synaptic plasticity.
Caption: Role of postsynaptic PKC in LTP.
Vesicle Recruitment and Exocytosis
In neuroendocrine cells, such as chromaffin cells, PKC is involved in regulating the replenishment of the readily releasable pool of secretory vesicles. The pseudosubstrate inhibitor PKC (19-31) has been shown to reduce the secretory response to a second stimulus, indicating its role in impairing the refilling of vesicle pools after an initial round of exocytosis. This suggests that PKC-dependent phosphorylation of proteins like SNAP-25 is necessary for the rapid recruitment of vesicles for sustained release.
Caption: PKC-mediated vesicle recruitment.
Detailed Experimental Protocols
Inhibition of PKC in Patch-Clamp Electrophysiology
This protocol describes the intracellular application of PKC (19-31) to study its effects on ion channel activity, such as KATP channels in ventricular myocytes.
Materials:
-
Whole-cell patch-clamp setup
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (intracellular solution)
-
PKC (19-31) peptide
-
Isolated cells (e.g., ventricular myocytes)
-
Extracellular solution
Procedure:
-
Prepare the pipette solution with the desired final concentration of PKC (19-31) (e.g., 1-10 μM).
-
Dissolve the PKC (19-31) peptide in the appropriate solvent as per the manufacturer's instructions before diluting it in the pipette solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Back-fill the patch pipette with the PKC (19-31)-containing intracellular solution.
-
Establish a giga-ohm seal with the target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing the pipette solution containing PKC (19-31) to dialyze into the cell.
-
Allow for a period of dialysis (e.g., 3-5 minutes) for the inhibitor to reach a sufficient intracellular concentration.
-
Record ion channel activity using appropriate voltage protocols.
-
Compare the recorded currents with control cells dialyzed with a pipette solution lacking PKC (19-31).
The Biological Relevance of the PKC (19-31) Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a myriad of cellular signaling pathways, regulating processes from cell growth and differentiation to apoptosis and neuronal function. Given their central role in cellular regulation, dysregulation of PKC activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making them attractive targets for therapeutic intervention. A key tool in the study of PKC function and the development of targeted therapies is the PKC (19-31) peptide. This peptide, derived from the pseudosubstrate regulatory domain of PKCα, acts as a competitive inhibitor, mimicking the substrate to block the active site of the kinase. This technical guide provides an in-depth overview of the biological relevance of the PKC (19-31) sequence, its mechanism of action, its application in research, and detailed methodologies for its use.
Mechanism of Action: A Pseudosubstrate Inhibitor
The PKC (19-31) peptide, with the amino acid sequence Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val, functions as a pseudosubstrate inhibitor.[1] The regulatory domain of PKC contains a sequence that resembles a substrate phosphorylation site but lacks a phosphorylatable serine or threonine residue. This "pseudosubstrate" region, which includes the 19-31 sequence, occupies the substrate-binding cavity in the kinase's inactive state, thereby maintaining autoinhibition.[1]
By introducing the PKC (19-31) peptide into a system, it competes with endogenous substrates for binding to the catalytic domain of activated PKC. This competitive inhibition effectively blocks the kinase's ability to phosphorylate its downstream targets, allowing researchers to dissect the specific roles of PKC in various signaling cascades. While it is a potent inhibitor of conventional PKC isozymes, particularly PKCα and PKCβ, its efficacy against other isoforms can vary.[2]
Quantitative Data: Inhibitory Potency and Structure-Activity Relationship
The inhibitory potency of the PKC (19-31) peptide is a critical parameter for its application in experimental systems. A structure-function study involving an alanine (B10760859) scan of the pseudosubstrate sequence has provided valuable insights into the residues crucial for its inhibitory activity. The IC50 values, representing the concentration of the peptide required to inhibit 50% of PKC activity, were determined for various single-alanine substitutions.
Table 1: IC50 Values for Alanine-Substituted PKC (19-31) Peptides
| Peptide Sequence (Substitution) | IC50 (µM) | Fold Increase in IC50 |
| Native PKC (19-31) | ~0.15 | - |
| [Ala19]PKC(19-31) | 0.75 | 5 |
| [Ala22]PKC(19-31) | 81 | ~600 |
| [Ala23]PKC(19-31) | 1.65 | 11 |
| [Ala27]PKC(19-31) | 3.6 | 24 |
Note: The IC50 of the native PKC (19-31) peptide can vary depending on the experimental conditions and the specific PKC isozyme being assayed.
These data highlight the critical role of basic residues, particularly Arginine at position 22 (Arg-22), in the peptide's inhibitory potency. Substitution of this single amino acid with alanine results in a dramatic 600-fold decrease in its ability to inhibit PKC, making the [Ala22]PKC(19-31) peptide a valuable negative control in experiments.
Signaling Pathways and Experimental Workflows
The PKC (19-31) peptide has been instrumental in elucidating the role of PKC in various signaling pathways. Below are diagrams illustrating key pathways and experimental workflows where this inhibitor is utilized.
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol outlines a method for measuring PKC activity in vitro using a radioactive isotope to detect the phosphorylation of a substrate, with PKC (19-31) used as an inhibitor.
Materials:
-
Purified, active PKC enzyme
-
PKC (19-31) peptide inhibitor
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31) or other specific substrate)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
[γ-³²P]ATP
-
ATP/MgCl₂ solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing ADB, lipid activator, and the PKC substrate peptide.
-
Add Inhibitor: To test the inhibitory effect of PKC (19-31), add the desired concentration of the peptide to the reaction mix. For a negative control, use an inactive analog like [Ala22]PKC(19-31).
-
Add Enzyme: Add the purified PKC enzyme to the reaction mix and briefly vortex.
-
Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP/MgCl₂ solution. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKC activity based on the amount of ³²P incorporated into the substrate peptide, and determine the IC50 value for PKC (19-31) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Patch-Clamp Electrophysiology with Intracellular Application of PKC (19-31)
This protocol describes the use of the whole-cell patch-clamp technique to study the effect of PKC inhibition on ion channel activity in isolated cells.
Materials:
-
Isolated cells (e.g., neurons, cardiomyocytes, smooth muscle cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (composition depends on the cell type and channel being studied)
-
Intracellular (pipette) solution (composition depends on the cell type and channel being studied)
-
PKC (19-31) peptide
-
Ag/AgCl electrodes
Procedure:
-
Prepare Pipette Solution: Prepare the intracellular solution and dissolve PKC (19-31) at the desired final concentration (typically 1-10 µM). Filter the solution to remove any precipitates.
-
Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Form a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette, including PKC (19-31), to diffuse into the cell.
-
Allow for Diffusion: Wait for a sufficient period (typically 5-10 minutes) to allow for the PKC (19-31) peptide to diffuse throughout the cytoplasm and inhibit endogenous PKC.
-
Record Ion Channel Activity: Apply voltage-clamp protocols to elicit and record the currents of the ion channel of interest.
-
Data Acquisition and Analysis: Record the currents using appropriate software. Analyze the data to determine the effect of PKC inhibition on channel properties such as current amplitude, voltage-dependence of activation/inactivation, and kinetics. Compare the results to control experiments performed without the inhibitor or with an inactive control peptide.
Conclusion
The PKC (19-31) peptide is an invaluable tool for researchers and drug development professionals investigating the complex roles of Protein Kinase C in cellular physiology and pathology. Its ability to act as a specific, competitive inhibitor allows for the targeted dissection of PKC-mediated signaling pathways. The quantitative data on its inhibitory potency, particularly the structure-activity relationship revealed by alanine scanning, provides a solid foundation for its rational use in experimental design. The detailed protocols provided in this guide offer a starting point for employing PKC (19-31) in key experimental techniques. A thorough understanding of its mechanism of action and proper application will continue to facilitate new discoveries in PKC biology and aid in the development of novel therapeutics targeting this crucial enzyme family.
References
Methodological & Application
Application Notes and Protocols for Protein Kinase C (19-31) in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression. The diverse functions of PKC isoforms make them attractive targets for drug discovery and development. In vitro kinase assays are fundamental tools for studying PKC activity, identifying inhibitors, and characterizing their mechanisms of action. A key component of a robust kinase assay is a specific and efficient substrate.
This document provides detailed application notes and protocols for the use of Protein Kinase C (19-31) peptides in in vitro kinase assays. The PKC (19-31) peptide is derived from the pseudosubstrate regulatory domain of PKCα. In its wild-type form, it acts as a competitive inhibitor of PKC. However, a modified version, [Ser25] PKC (19-31), in which the alanine (B10760859) at position 25 is replaced by a serine, serves as a highly specific and efficient substrate for PKC.
Peptide Specifications
The Protein Kinase C (19-31) peptides are synthetic peptides with the following sequences:
-
PKC (19-31) (Inhibitor): Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val
-
[Ser25] PKC (19-31) (Substrate): Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val
These peptides are valuable tools for dissecting the intricacies of PKC signaling and for the high-throughput screening of potential therapeutic agents.
Data Presentation
Table 1: Physicochemical and Kinetic Properties of PKC (19-31) Peptides
| Property | PKC (19-31) (Inhibitor) | [Ser25] PKC (19-31) (Substrate) | Reference |
| Molecular Formula | C67H118N26O16 | C67H118N26O17 | [1] |
| Molecular Weight | 1543.82 g/mol | 1559.84 g/mol | [1][2] |
| Function | Pseudosubstrate Inhibitor | Substrate | [1][3] |
| Km | Not Applicable | ~0.2 - 0.3 µM | |
| Vmax | Not Applicable | ~8 µmol/min/mg |
Signaling Pathway
Protein Kinase C is a central node in signal transduction cascades. Its activation is typically initiated by signals from cell surface receptors that lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). Conventional PKC isoforms are activated by both DAG and Ca2+. Novel PKCs are activated by DAG but are calcium-independent, while atypical PKCs are independent of both DAG and Ca2+. Once activated, PKC phosphorylates a wide array of downstream target proteins, modulating their activity and leading to various cellular responses.
References
Application Notes and Protocols for [Ser25] Protein Kinase C (19-31) Substrate in PKC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators in a vast array of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders, making it a key target for therapeutic intervention. Accurate and reliable measurement of PKC activity is therefore paramount for both fundamental research and drug discovery.
These application notes provide a comprehensive guide to utilizing the synthetic peptide, [Ser25] Protein Kinase C (19-31), as a substrate for the in vitro assessment of PKC activity. This peptide is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), with a crucial substitution of Alanine at position 25 with Serine. This modification transforms the peptide from an inhibitor into a potent and specific substrate for PKC.
Product Specifications and Kinetic Data
The [Ser25] Protein Kinase C (19-31) peptide offers a standardized and reproducible tool for quantifying PKC activity. Its defined sequence and phosphorylation site minimize variability in experimental results.
| Property | Value | Reference |
| Sequence | H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | |
| Molecular Formula | C67H118N26O17 | |
| Molecular Weight | 1559.84 g/mol | |
| CAS Number | 136795-05-6 | |
| Km Value | 0.2 µM - 0.3 µM | |
| Vmax Value | 8 µmol/min/mg |
PKC Signaling Pathway Overview
The activation of conventional and novel Protein Kinase C isoforms is a downstream event following the stimulation of cell surface receptors like G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation triggers a cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, recruits and activates PKC at the plasma membrane. Activated PKC then phosphorylates a multitude of downstream target proteins on serine or threonine residues, eliciting a cellular response.
Application Notes and Protocols for Utilizing PKC (19-31) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-31), and its substrate counterpart, [Ser25]PKC (19-31), in cell-based assays. These tools are invaluable for investigating PKC signaling, identifying novel PKC modulators, and elucidating the role of PKC in various cellular processes.
Introduction to PKC (19-31)
PKC (19-31) is a synthetic peptide corresponding to the pseudosubstrate region (amino acids 19-31) of PKCα. By mimicking the endogenous substrate, it competitively binds to the catalytic domain of PKC, thereby inhibiting its activity. This makes it a specific tool for probing the function of conventional and novel PKC isoforms in cellular contexts.
A variation of this peptide, [Ser25]PKC (19-31), contains a serine residue at position 25, replacing the native alanine. This modification transforms the peptide into a substrate for PKC, making it a valuable tool for in vitro and cell-based kinase activity assays.
Data Summary
The following tables summarize key quantitative data for the use of PKC (19-31) and related compounds in cell-based assays.
Table 1: PKC (19-31) Inhibitor Peptide
| Parameter | Value | Cell Type/System | Reference |
| Inhibitory Concentration | 5 µM | Inside-out patches from tsA201 cells | |
| Inhibitory Concentration | 10 µM (in pipette solution) | Chromaffin cells | |
| IC50 | ~10 µM | Honeybee brain homogenates | |
| Comments | Myristoylation can increase inhibitory activity. | Jurkat cells |
Table 2: [Ser25]PKC (19-31) Substrate Peptide
| Parameter | Value | Assay Type | Reference |
| Km | 0.3 µM | In vitro kinase assay | |
| Concentration for Assay | 5.5 µM | PKC activity assay in endothelial cells | |
| Concentration for Assay | 40 µM | PKCζ/ι activity assay in human skeletal muscle | |
| Comments | Highly specific substrate for various PKC isoforms. | General |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of PKC action and the experimental procedures for its study, the following diagrams are provided in the DOT language for Graphviz.
PKC Activation Signaling Pathway
Caption: Canonical signaling pathway for the activation of conventional Protein Kinase C (PKC).
Experimental Workflow: PKC Translocation Inhibition Assay
Caption: Experimental workflow for assessing the inhibitory effect of PKC (19-31) on PKC translocation.
Experimental Workflow: Cell-Based PKC Kinase Activity Assay
Application of PKC (19-31) in Radiometric Assays: A Detailed Guide for Researchers
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and gene expression. The dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory disorders, making it a critical target for drug discovery and development. The PKC (19-31) peptide, derived from the pseudosubstrate regulatory domain of PKCα, serves as a specific and efficient substrate for various PKC isoforms in in vitro kinase assays.[1][2] This application note provides detailed protocols for the use of PKC (19-31) in radiometric kinase assays, a robust and sensitive method for quantifying PKC activity.
Data Presentation
The following tables summarize key quantitative data for the application of PKC (19-31) in radiometric assays, including kinetic parameters and IC50 values for common PKC inhibitors.
Table 1: Kinetic Parameters for PKC Substrates
| PKC Isoform | Substrate | Km (µM) | Vmax (pmol/µg x min) |
| PKCι | ATP | 2.12 | 36.6 |
| Various | PKC (19-31) | Data not available | Data not available |
Table 2: IC50 Values of Common PKC Inhibitors
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| Staurosporine | 3 | - | - | - | - | - | - |
| Gö 6983 | 7 | 7 | - | 6 | 10 | - | 60 |
| Bisindolylmaleimide I | 20 | 17 | 16 | 20 | - | - | - |
| PKC (19-31) | 100 (general PKC) | - | - | - | - | - | - |
Note: IC50 values can vary depending on assay conditions, including ATP concentration.[2][4]
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
References
Revolutionizing Kinase Drug Discovery: A High-Throughput Colorimetric Assay for Protein Kinase C Using a Specific Peptide Substrate
Abstract
The Protein Kinase C (PKC) family of serine/threonine kinases are critical regulators of a multitude of cellular signaling pathways, making them a prime target for therapeutic intervention in various diseases, including cancer and inflammatory disorders. The development of robust and high-throughput screening (HTS) compatible assays is paramount for the discovery of novel PKC modulators. This application note details a sensitive and reliable colorimetric kinase assay for measuring the activity of PKC using the specific [Ser25] PKC (19-31) peptide substrate. The assay is performed in a 96-well plate format and relies on an enzyme-linked immunosorbent assay (ELISA) a technique that allows for the quantification of phosphorylated substrate via an antibody-based detection method, resulting in a colorimetric readout. This method obviates the need for hazardous radioactive materials and specialized equipment, making it an accessible and efficient tool for academic research and industrial drug discovery programs. We present a detailed protocol, validation data for common PKC inhibitors, and assay performance metrics, demonstrating its suitability for HTS applications.
Introduction
Protein Kinase C (PKC) represents a family of lipid-sensitive serine/threonine kinases that play a pivotal role in transducing extracellular signals into intracellular responses. The activation of conventional PKC isoforms (cPKC; α, β, and γ) is a multi-step process initiated by the stimulation of G protein-coupled receptors or receptor tyrosine kinases, leading to the activation of phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits cPKC to the plasma membrane, leading to its full activation.[1][2][3] Given their central role in cellular processes, dysregulation of PKC activity has been implicated in numerous diseases.
To facilitate the discovery of novel and specific PKC inhibitors, we have optimized a colorimetric assay using the [Ser25] PKC (19-31) peptide, a well-characterized substrate for PKC. This peptide is a modification of the pseudosubstrate regulatory domain of PKCα (residues 19-31), where the alanine (B10760859) at position 25 is replaced with a serine, transforming it from an inhibitor to a substrate. The assay is based on an ELISA format where the biotinylated substrate is captured on a streptavidin-coated plate. Following the kinase reaction, a phospho-specific antibody is used to detect the phosphorylated substrate, which is then quantified using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Assay Principle
The colorimetric PKC kinase assay is a solid-phase ELISA that measures the phosphorylation of a specific peptide substrate by PKC. The key steps are as follows:
-
Immobilization: A biotinylated [Ser25] PKC (19-31) substrate peptide is immobilized onto streptavidin-coated 96-well microplates.
-
Kinase Reaction: The purified PKC enzyme is added to the wells along with ATP and any potential inhibitors. The kinase reaction is allowed to proceed, during which the PKC phosphorylates the serine residue on the substrate peptide.
-
Detection: The kinase reaction is stopped, and a phospho-specific primary antibody that recognizes the phosphorylated substrate is added to the wells.
-
Signal Generation: An HRP-conjugated secondary antibody that binds to the primary antibody is then added.
-
Colorimetric Readout: A chromogenic HRP substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB), is added, which is converted by HRP into a colored product. The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of phosphorylated substrate, and thus to the PKC activity.
Signaling Pathway
Caption: Conventional Protein Kinase C (PKC) Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for the Colorimetric PKC Kinase Assay.
Materials and Reagents
-
Streptavidin-coated 96-well microplates
-
Recombinant human PKCα
-
Biotinylated [Ser25] PKC (19-31) substrate peptide (Sequence: Biotin-RFARKGSLRQKNV-OH)
-
ATP
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Anti-phospho-[Ser25] PKC (19-31) primary antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
PKC inhibitors (e.g., Staurosporine, Go 6983)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocol
A. Plate Preparation
-
If not using pre-coated plates, coat streptavidin onto 96-well microplates according to the manufacturer's instructions.
-
Wash the streptavidin-coated plate three times with 200 µL of Wash Buffer per well.
-
Prepare a 1 µg/mL solution of biotinylated [Ser25] PKC (19-31) substrate in PBS.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
B. Kinase Reaction
-
Prepare serial dilutions of test compounds (e.g., PKC inhibitors) in Kinase Reaction Buffer. Add 25 µL of the diluted compounds to the appropriate wells. For control wells, add 25 µL of Kinase Reaction Buffer.
-
Prepare a solution of PKCα enzyme in Kinase Reaction Buffer containing PS and DAG for activation. Add 50 µL of the enzyme solution to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration of 10-100 µM) in Kinase Reaction Buffer to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically.
C. Detection
-
Stop the kinase reaction by adding 50 µL of 50 mM EDTA solution to each well.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute the anti-phospho-[Ser25] PKC (19-31) primary antibody in Blocking Buffer (e.g., 1:1000 dilution). Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000 dilution). Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
D. Readout
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis and Results
The activity of PKC is proportional to the absorbance signal at 450 nm. For inhibitor studies, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of background) / (Absorbance of positive control - Absorbance of background)] x 100
The IC50 values for inhibitors can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Data
The following tables summarize typical results obtained with this assay.
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | > 0.7 |
| Signal-to-Background Ratio | > 10 |
| Coefficient of Variation (%CV) | < 10% |
Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Table 2: IC50 Values for Known PKC Inhibitors
| Inhibitor | Target(s) | IC50 (nM) |
| Staurosporine | Broad-spectrum kinase inhibitor | 3 - 7 |
| Go 6983 | Pan-PKC inhibitor | 6 - 10 |
IC50 values are representative and may vary depending on the specific experimental conditions.
Conclusion
The colorimetric kinase assay described in this application note provides a robust, sensitive, and non-radioactive method for measuring the activity of PKC. The use of the specific [Ser25] PKC (19-31) substrate ensures high specificity and low background signal. The assay is readily adaptable to a 96-well format, making it suitable for high-throughput screening of potential PKC inhibitors. The excellent assay performance metrics, including a high Z'-factor and signal-to-background ratio, demonstrate its reliability and reproducibility for drug discovery and basic research applications. This assay represents a valuable tool for researchers and scientists in the field of kinase biology and drug development.
References
Application Notes and Protocols for Protein Kinase C (19-31) in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators of signal transduction, governing a wide array of cellular processes including proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Dysregulation of PKC activity is implicated in numerous diseases, most notably cancer and cardiovascular disorders, making PKC isoforms attractive targets for therapeutic intervention.
The peptide sequence corresponding to amino acids 19-31 of PKCα, Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val, represents the pseudosubstrate domain. This domain in its native form acts as an endogenous inhibitor by binding to the active site of the kinase. A synthetic peptide encompassing this region, Protein Kinase C (19-31), can be utilized as a specific inhibitor in competitive assays. Furthermore, a modified version where Alanine at position 25 is substituted with Serine, [Ser25]Protein Kinase C (19-31), serves as a highly specific substrate for assaying PKC activity. This document provides detailed protocols for the use of PKC (19-31) peptide substrates in immunoprecipitation (IP) kinase assays, a powerful technique to measure the activity of a specific PKC isoform from a complex cellular lysate.
Signaling Pathway
The activation of conventional and novel PKC isoforms is a key event downstream of receptor-tyrosine kinases and G-protein coupled receptors. Ligand binding to these receptors activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and together, DAG and calcium recruit conventional PKC isoforms to the plasma membrane, leading to their activation. Novel PKCs are activated by DAG alone. Once active, PKC phosphorylates a multitude of downstream target proteins, initiating a cascade of cellular responses.
Caption: Canonical PKC Signaling Pathway Activation.
Quantitative Data
The following tables summarize key quantitative parameters for PKC (19-31) peptides in kinase assays. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory and Kinetic Parameters of PKC Peptides
| Peptide | Parameter | Value | PKC Isoform | Reference |
| Protein Kinase C (19-31) | IC₅₀ | 100 nM | Not specified | |
| [Ser25] Protein Kinase C (19-31) | Kₘ | 0.3 µM | Not specified |
Table 2: Example of Experimental Conditions for PKC Kinase Assay
| Component | Concentration | Notes | Reference |
| [Ser25]PKC(19–31) Substrate | 40 µM | For atypical PKC ( |
Troubleshooting & Optimization
Technical Support Center: Protein Kinase C (19-31) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, storage, and handling of the Protein Kinase C (19-31) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Protein Kinase C (19-31) peptide?
A: Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31).[1][2][3] It is widely used as a substrate or a potent inhibitor for studying Protein Kinase C (PKC) activity in various cellular processes and signaling pathways.[1][4][5] The sequence is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.[2] A common variant is the [Ser25] Protein Kinase C (19-31) peptide, where the alanine (B10760859) at position 25 is replaced by serine to serve as a specific substrate for PKC.[2][6]
Q2: How should I dissolve the Protein Kinase C (19-31) peptide?
A: The recommended solvent for reconstituting the lyophilized PKC (19-31) peptide is sterile, deionized water.[6] It has been reported to be soluble in water at a concentration of ≥ 50 mg/mL.[1] Some suppliers also indicate solubility in DMSO (≥155.9 mg/mL).[2] For very hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with water, is a suggested strategy.[3] It is important to refer to the manufacturer's datasheet for specific solubility information.
Q3: What are the recommended storage conditions for the PKC (19-31) peptide?
A: Proper storage is crucial to maintain the stability and activity of the peptide. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.[1][6]
Q4: What is the stability of the PKC (19-31) peptide in solution?
A: Once reconstituted, the peptide solution's stability depends on the storage temperature. For long-term storage, -80°C is recommended, where it can be stable for up to 6 months.[1] For shorter periods, storage at -20°C is acceptable for about one month.[1] It is generally advised to use the solution soon after preparation and avoid long-term storage if possible.[2]
Q5: Can the presence of Trifluoroacetic acid (TFA) affect my experiments?
A: Yes, TFA is often present as a counterion from the HPLC purification process and can impact the peptide's net weight and solubility.[7] While for most in vitro assays the residual TFA levels do not interfere, it is a point of consideration for highly sensitive cellular or biochemical studies.[7] TFA salts generally enhance the solubility of peptides in aqueous solutions.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide won't dissolve | Incorrect solvent used. | Ensure you are using the recommended solvent (typically sterile water). For hydrophobic peptides, try dissolving in a small amount of DMSO first, then diluting with your aqueous buffer.[3] |
| Peptide concentration is too high. | Try dissolving at a lower concentration. Sonication may also aid in dissolution.[8] | |
| Loss of peptide activity | Improper storage. | Always store the lyophilized peptide at -20°C or below.[4][7] Once reconstituted, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[1][6] |
| Peptide degradation. | Use freshly prepared solutions for your experiments whenever possible.[2] | |
| Inconsistent experimental results | Inaccurate peptide concentration. | The presence of TFA salts can affect the net peptide weight.[7] Consider peptide quantification after reconstitution if precise concentration is critical. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][6] | |
| High background in kinase assays | Non-specific binding or phosphorylation. | Optimize the concentration of the PKC (19-31) peptide and the kinase in your assay. Ensure the purity of your reagents. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~1543.8 g/mol | [5] |
| Solubility in Water | ≥ 50 mg/mL | [1] |
| Solubility in DMSO | ≥ 155.9 mg/mL | [2] |
| Storage (Lyophilized) | -20°C or below | [4][7] |
| Storage (Solution, -20°C) | Up to 1 month | [1] |
| Storage (Solution, -80°C) | Up to 6 months | [1] |
Experimental Protocols
Protocol: In Vitro PKC Kinase Assay
This protocol provides a general framework for measuring PKC activity using the [Ser25] PKC (19-31) peptide as a substrate.
1. Reagent Preparation:
- PKC (19-31) Substrate Stock Solution: Reconstitute the lyophilized peptide in sterile water to a stock concentration of 1-10 mM.[6] Aliquot and store at -20°C or -80°C.
- Kinase Buffer (2X): Prepare a 2X concentrated buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mM CaCl₂).
- ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in sterile water.
- PKC Enzyme: Dilute the PKC enzyme to the desired concentration in a suitable buffer.
- Stop Solution: Prepare a solution to terminate the reaction (e.g., 75 mM phosphoric acid or a solution containing EDTA).
2. Assay Procedure:
- Prepare the reaction mixture in a microcentrifuge tube or microplate well by adding the following components in order:
- Kinase Buffer (2X)
- PKC (19-31) substrate (final concentration typically 10-100 µM)[6]
- Activators (if required, e.g., phosphatidylserine (B164497) and diacylglycerol)
- PKC Enzyme (e.g., 10-50 ng)[6]
- Sterile Water to bring to the final volume.
- Pre-incubate the reaction mixture at 30°C for 5-10 minutes.
- Initiate the reaction by adding ATP (final concentration typically 1 mM).[6]
- Incubate at 30°C for a defined period (e.g., 10-30 minutes).[6]
- Terminate the reaction by adding the stop solution.
- Detect the phosphorylation of the peptide using a suitable method (e.g., radiometric assay with [γ-³²P]ATP, fluorescence-based assay, or mass spectrometry).
Visualizations
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Caption: Experimental workflow for a typical in vitro PKC kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Protein Kinase C (19-31) (TFA) (PKC (19-31) (TFA)) | PKC Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mito-egfp-probe.com [mito-egfp-probe.com]
- 7. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 8. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
Technical Support Center: Optimizing Protein Kinase C (19-31) Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Protein Kinase C (19-31) for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and how does it work?
Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide that corresponds to the pseudosubstrate sequence (residues 19-31) of PKCα.[1] It acts as a competitive inhibitor by binding to the substrate-binding site of many PKC isoforms, thereby preventing the phosphorylation of natural substrates.[2] A phosphorylated version, [Ser25] PKC (19-31), is often used as a specific substrate for measuring PKC activity in kinase assays.[3][4]
Q2: What is the optimal concentration of PKC (19-31) to use in my experiment?
The optimal concentration of PKC (19-31) is highly dependent on the experimental system, including the cell type, the specific PKC isoform being targeted, and the assay being performed. A concentration range of 1-10 µM is commonly used for cellular inhibition studies. For in vitro kinase assays where it is used as a substrate, a concentration of 10-100 µM is often recommended.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q3: How should I prepare and store my PKC (19-31) peptide?
For optimal results, PKC (19-31) should be reconstituted in sterile, deionized water or an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a stock concentration of 1-10 mM. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to create aliquots of the stock solution and store them at -20°C. For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with an aqueous buffer, may be necessary.
Q4: I am not seeing any inhibition of PKC activity. What could be the problem?
There are several potential reasons for a lack of inhibition:
-
Insufficient Concentration: The concentration of PKC (19-31) may be too low to effectively compete with the endogenous substrate. Consider increasing the concentration based on a dose-response curve.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the peptide. Use a fresh aliquot or a newly prepared solution.
-
PKC Isoform Specificity: PKC (19-31) has varying affinities for different PKC isoforms. The isoform in your system may be less sensitive to this particular inhibitor.
-
High Endogenous Substrate Concentration: If the concentration of the natural substrate for PKC is very high in your experimental system, it can outcompete the inhibitor peptide.
Q5: Can PKC (19-31) be used in live cells?
Yes, PKC (19-31) can be introduced into live cells, typically through methods like microinjection or by using cell-permeable versions of the peptide. However, the standard PKC (19-31) peptide is not membrane-permeable and requires specific delivery methods to be effective intracellularly.
Quantitative Data Summary
The following table summarizes recommended concentration ranges for PKC (19-31) in various experimental applications as cited in the literature.
| Application | Recommended Concentration | Notes |
| In Vitro Kinase Assay (as a substrate) | 10 - 100 µM | Using [Ser25] phosphorylated form. |
| In Vitro Kinase Assay (as an inhibitor) | 0.5 - 5 µM | IC50 can be as low as 147 ± 9 nM. |
| Cell-Based Assays (Intracellular delivery) | 1 - 10 µM | Requires microinjection or other delivery methods. |
| Inside-Out Patch Clamp | 2 - 5 µM | Effective for inhibiting PKC action on ion channels. |
Experimental Protocols
Protocol: Determining the Optimal Inhibitory Concentration of PKC (19-31) in a Cell-Based Assay
This protocol outlines a general method for determining the effective concentration of PKC (19-31) for inhibiting a PKC-mediated response in cultured cells.
1. Materials:
- PKC (19-31) peptide
- Appropriate cell line with a known PKC-mediated signaling pathway
- Cell culture medium and reagents
- A method for introducing the peptide into cells (e.g., microinjection, electroporation, or a cell-permeable version of the peptide)
- An activator of PKC (e.g., Phorbol 12-myristate 13-acetate - PMA)
- Assay to measure the downstream effect of PKC activation (e.g., Western blot for a phosphorylated substrate, reporter gene assay)
2. Procedure:
- Cell Preparation: Plate cells at an appropriate density and allow them to adhere and grow overnight.
- Peptide Delivery: Introduce a range of PKC (19-31) concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) into the cells using your chosen delivery method. Include a vehicle control (delivery agent without the peptide).
- Incubation: Incubate the cells for a sufficient period to allow for peptide uptake and distribution.
- PKC Activation: Stimulate the cells with a known PKC activator (e.g., PMA) at a predetermined optimal concentration and time. Include a non-stimulated control group.
- Assay Downstream Effect: Lyse the cells and perform the assay to measure the downstream endpoint of PKC activation.
- Data Analysis: Quantify the results and plot the inhibition of the PKC-mediated response as a function of the PKC (19-31) concentration. Determine the IC50 (the concentration that causes 50% inhibition).
Visualizations
Caption: PKC signaling pathway and the inhibitory action of PKC (19-31).
Caption: General experimental workflow for optimizing PKC (19-31) concentration.
Caption: A troubleshooting decision tree for experiments with PKC (19-31).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-formyl-ctp.com [5-formyl-ctp.com]
- 4. Protein kinase C isotypes and signal-transduction in human neutrophils: selective substrate specificity of calcium-dependent beta-PKC and novel calcium-independent nPKC - PubMed [pubmed.ncbi.nlm.nih.gov]
Protein Kinase C (19-31) stability in aqueous solution
Welcome to the technical support center for Protein Kinase C (19-31) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this peptide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Protein Kinase C (19-31) peptide?
A1: Lyophilized PKC (19-31) peptide is stable at room temperature for several days to weeks, but for long-term storage, it is recommended to store it at -20°C or -80°C.[1] The peptide should be kept in a dry, dark place and protected from moisture, as this can significantly decrease its long-term stability.[1][2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[2]
Q2: What is the recommended solvent for reconstituting PKC (19-31)?
A2: The recommended solvent for reconstituting PKC (19-31) is sterile distilled water.[3] Given its amino acid sequence (Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val), which contains several basic residues (Arg, Lys), it should be soluble in aqueous solutions. If solubility issues arise, using a sterile, dilute (0.1%) acetic acid solution can aid in dissolution. For some peptide formulations, if the peptide is highly hydrophobic, dissolving in a small amount of a suitable organic solvent like acetonitrile (B52724) may be necessary before diluting with an aqueous buffer.
Q3: How should I store the reconstituted PKC (19-31) peptide solution?
A3: Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes and store them frozen. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months. It is critical to avoid repeated freeze-thaw cycles, as these can lead to peptide degradation. Using frost-free freezers is not recommended due to temperature fluctuations during defrost cycles. For use in assays, the stock solution can be diluted to the working concentration with the appropriate buffer.
Q4: What are the potential stability issues for PKC (19-31) in aqueous solutions?
A4: Peptides in solution are generally less stable than in their lyophilized form. For PKC (19-31), potential stability issues in aqueous solutions include:
-
Hydrolysis: Peptide bonds can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: While PKC (19-31) does not contain methionine or cysteine, which are highly susceptible to oxidation, other residues can be oxidized under certain conditions.
-
Aggregation: Although less common for short peptides, aggregation can sometimes occur, especially at high concentrations or in certain buffers.
-
Deamidation: The presence of asparagine (Asn) and glutamine (Gln) in the sequence makes the peptide susceptible to deamidation, a common degradation pathway for peptides in aqueous solutions.
Q5: At what pH is the PKC (19-31) peptide solution most stable?
A5: For general peptide stability in solution, a pH range of 5-7 is often considered optimal to minimize hydrolysis. However, the specific optimal pH for PKC (19-31) has not been extensively reported. For experimental use, it is typically dissolved in buffers with a pH around 7.4-7.5 for kinase assays, suggesting it is sufficiently stable for the duration of these experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | - Ensure the lyophilized peptide was stored correctly at -20°C or -80°C.- Reconstitute the peptide in the recommended sterile solvent.- Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment. |
| Low or no activity in kinase assays | Peptide degradation. | - Check the age of the stock solution. For solutions stored at -20°C, use within one month; for -80°C, use within six months.- Verify the pH of the assay buffer, as extreme pH can affect peptide stability and enzyme activity.- Consider assessing the purity of the peptide solution using HPLC. |
| Visible precipitates in the peptide solution | Poor solubility or aggregation. | - If dissolving in water is difficult, try 0.1% acetic acid.- Sonication can help dissolve the peptide.- Ensure the peptide concentration is not above its solubility limit.- If aggregation is suspected, a brief centrifugation might help remove aggregates before use, though this will reduce the effective concentration. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | Peptide degradation or impurities from synthesis. | - Review the certificate of analysis for initial purity.- Analyze a freshly prepared solution as a reference.- Common degradation products can arise from deamidation of Asn and Gln residues. |
Data Presentation
Table 1: Recommended Storage Conditions for Protein Kinase C (19-31)
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Days to Weeks | For short-term shipping and handling. |
| 4°C | Short-term | Protect from light. | |
| -20°C / -80°C | > 4 weeks (Long-term) | Optimal for long-term stability. | |
| Reconstituted Solution | 4°C | 1-2 weeks (Short-term) | Use sterile buffer (pH 5-7 recommended for general peptides). |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PKC (19-31)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1-10 mM).
-
If solubility is an issue, sterile 0.1% acetic acid can be used as the solvent.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Once dissolved, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of PKC (19-31) Stability by HPLC
This is a general protocol that can be adapted to assess the stability of PKC (19-31).
-
Preparation of Stability Samples:
-
Reconstitute PKC (19-31) to a known concentration (e.g., 1 mg/mL) in the aqueous buffer of interest (e.g., phosphate-buffered saline pH 7.4, Tris-HCl pH 7.5).
-
Prepare aliquots of the solution and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is common (e.g., 5% to 60% B).
-
Detection: UV absorbance at 214-220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact PKC (19-31) peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the degradation rate. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of PKC (19-31) in aqueous solution.
References
Technical Support Center: PKC (19-31) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of the PKC (19-31) peptide, with a primary focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the PKC (19-31) peptide and what is its mechanism of action?
A1: The PKC (19-31) peptide is a synthetic peptide corresponding to amino acid residues 19-31 of the pseudosubstrate domain of Protein Kinase Cα (PKCα). Its sequence is Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val. It functions as a competitive inhibitor of PKC by binding to the substrate-binding site of the enzyme, thereby preventing the phosphorylation of its natural substrates. A variation of this peptide, where Alanine at position 25 is replaced with Serine, converts it into a PKC substrate.
Q2: How should I store the lyophilized PKC (19-31) peptide?
A2: For maximum stability, the lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. When stored properly, the lyophilized powder is stable for extended periods (months to years). Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.
Q3: What is the recommended procedure for dissolving the PKC (19-31) peptide?
A3: The PKC (19-31) peptide is a basic peptide due to the presence of multiple arginine and lysine (B10760008) residues. Therefore, it should be readily soluble in sterile, distilled water. For peptides that are difficult to dissolve, a small amount of 1-10% acetic acid can be used to aid dissolution before diluting with a buffered solution. It is recommended to start with a small amount of the peptide to test for solubility before dissolving the entire stock.
Q4: How should I store the PKC (19-31) peptide in solution?
A4: Peptides in solution are significantly less stable than in their lyophilized form
Navigating Inconsistent Results with PKC (19-31): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The peptide PKC (19-31), derived from the pseudosubstrate regulatory domain of Protein Kinase Cα (PKCα), is a widely utilized tool for investigating PKC activity. However, variability in experimental outcomes can pose a significant challenge. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you achieve more consistent and reliable results in your PKC-related experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent results when using PKC (19-31).
| Problem | Potential Cause | Recommended Solution |
| Low or No PKC Inhibition/Substrate Phosphorylation | Improper peptide reconstitution or storage. | Reconstitute PKC (19-31) in sterile, deionized water or an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a stock concentration of 1-10 mM. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Ensure the kinase assay includes 10-100 μM of the peptide substrate, 10-50 ng of recombinant PKC, 10 mM MgCl2, and 1 mM ATP. The optimal concentration of PKC (19-31) as an inhibitor is typically around 2 μmol/L. | |
| Inactive PKC enzyme. | Use a fresh batch of PKC enzyme or verify the activity of the current stock using a known positive control substrate. | |
| Presence of interfering substances in the sample. | Purify samples to remove potential inhibitors or activators of PKC. | |
| High Background Signal | Non-specific binding of the peptide or antibody. | Increase the number of wash steps in your protocol and consider using a blocking agent such as bovine serum albumin (BSA). |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques to prevent contamination. | |
| Batch-to-Batch Variability | Inconsistent peptide quality. | Purchase PKC (19-31) from a reputable supplier that provides a certificate of analysis with purity and concentration data. The synthetic nature of the peptide should ensure batch-to-batch consistency. |
| Inconsistent Cellular Effects | Poor cell permeability of the peptide. | For cell-based assays, consider using a cell-permeable version of the peptide or delivery methods such as electroporation or lipofection. |
| Off-target effects. | While PKC (19-31) is a specific inhibitor, high concentrations may lead to off-target effects. Perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is PKC (19-31) and how does it work?
A1: PKC (19-31) is a synthetic peptide corresponding to the amino acid residues 19-31 of the pseudosubstrate domain of PKCα. This domain in the full-length protein acts as an autoinhibitor by binding to the enzyme's catalytic site. As a standalone peptide, PKC (19-31) can act as a competitive inhibitor by occupying the substrate-binding site of PKC, or it can serve as a substrate for phosphorylation in kinase assays.
Q2: Which PKC isoforms does PKC (19-31) inhibit?
A2: PKC (19-31) is generally considered a broad-spectrum inhibitor of conventional PKC isoforms (α, β, γ) due to the high homology of the pseudosubstrate domain among these family members. Its effectiveness against novel and atypical PKC isoforms may vary.
Q3: How should I prepare and store my PKC (19-31) peptide?
A3: For optimal results, reconstitute the lyophilized peptide in sterile, deionized water or a suitable buffer like 10 mM Tris-HCl, pH 7.4, to a stock concentration of 1-10 mM. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.
Q4: What are the typical working concentrations for PKC (19-31) in different assays?
A4: The optimal concentration can vary depending on the specific application. For in vitro kinase assays, a substrate concentration of 10-100 μM is commonly used. When used as an inhibitor in cell-based or patch-clamp experiments, a concentration of approximately 2 μmol/L has been shown to be effective.
Experimental Protocols
Standard In Vitro PKC Kinase Assay
-
Prepare the Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, and 1 mg/ml BSA.
-
Prepare the Substrate Solution: Dilute the PKC (19-31) stock solution in the kinase reaction buffer to the desired final concentration (e.g., 50 μM).
-
Prepare the PKC Enzyme: Dilute the active PKC enzyme in the kinase reaction buffer. The final concentration will depend on the specific activity of the enzyme batch.
-
Initiate the Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, substrate solution, and PKC enzyme. Add ATP (radiolabeled or non-radiolabeled) to a final concentration of 1 mM to start the reaction.
-
Incubate: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the Results: Analyze the phosphorylation of PKC (19-31) by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the PKC signaling pathway and a logical workflow for addressing inconsistent results.
Technical Support Center: Impact of TFA Salt on Protein Kinase C (19-31) Activity
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential issues arising from trifluoroacetic acid (TFA) salt in studies involving Protein Kinase C (PKC) (19-31). TFA is commonly present as a counterion in synthetic peptides and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic PKC (19-31) peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during high-performance liquid chromatography (HPLC) purification. While lyophilization removes unbound TFA, it remains electrostatically bound to positively charged residues on the peptide, such as lysine (B10760008) and arginine, which are present in the PKC (19-31) sequence (KRAKAKTTKKR). Therefore, synthetic peptides are typically delivered as TFA salts.
Q2: How can residual TFA affect my Protein Kinase C (19-31) activity assays?
A2: Residual TFA can interfere with your PKC activity assays in several ways:
-
pH Alteration: TFA is a strong acid (pKa ~0.23) and can lower the pH of your assay buffer, potentially moving it outside the optimal range for PKC activity and leading to inaccurate results.
-
Enzymatic Interference: The acidity of TFA can denature pH-sensitive proteins like PKC, leading to false-negative results. It can also compete with phosphate (B84403) groups in ATP-binding sites, potentially inhibiting kinase activity.
-
Structural Changes: TFA counterions can bind to the peptide and alter its secondary structure, solubility, and mass, which may affect its function as a substrate or inhibitor.
-
Cytotoxicity in Cell-Based Assays: If you are using the PKC (19-31) peptide in cell-based assays, TFA is known to be cytotoxic even at nanomolar concentrations, which can confound results by affecting cell viability and proliferation.
Q3: Is simple lyophilization sufficient to remove TFA from my peptide?
A3: No. Lyophilization alone will only remove free, unbound TFA. It will not remove the TFA counterions that are electrostatically bound to the positively charged amino acid residues of the peptide. To remove bound TFA, a salt exchange procedure is necessary.
Q4: What are the alternatives to TFA salts for synthetic peptides?
A4: Peptides can be prepared as other salts, with acetate (B1210297) and hydrochloride (HCl) being the most common and more biologically compatible alternatives. Acetic acid is weaker than TFA, making the acetate salt form a good choice for many biological applications. You can either purchase the peptide in a different salt form or perform a salt exchange procedure on your existing TFA-salt peptide.
Q5: When is it critical to remove TFA from my PKC (19-31) peptide?
A5: TFA removal is highly recommended for sensitive biological assays. It is considered essential for applications such as cell-based assays (due to cytotoxicity), in vivo studies, and enzymatic assays where precise pH control and enzyme stability are critical. For applications like developing an Active Pharmaceutical Ingredient (API), TFA levels should be less than 1%.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected PKC activity | TFA-induced pH shift: The TFA in the peptide stock solution is lowering the pH of the assay buffer below the optimal range for PKC. | 1. Measure pH: Directly measure the pH of your final assay solution after adding the peptide. 2. Increase Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to resist pH changes. 3. Perform TFA Exchange: Use the protocol below to exchange TFA for a more biocompatible counterion like HCl or acetate. |
| No PKC activity observed (False Negative) | Enzyme Denaturation: The strong acidity of TFA may be denaturing the Protein Kinase C enzyme. | 1. Run a Control: Incubate the PKC enzyme alone in a buffer containing a TFA concentration equivalent to that in your experimental setup to see if it loses activity. 2. Remove TFA: The most reliable solution is to remove the TFA from the peptide before the assay. |
| Variable results in cell-based assays | TFA Cytotoxicity: TFA is known to inhibit cell proliferation at concentrations as low as 10 nM, confounding the specific effects of the PKC peptide. | 1. Run a "TFA only" Control: Add TFA alone to your cells at the same concentration present in your peptide wells to distinguish TFA's effect from the peptide's activity. 2. Perform TFA Exchange: This is the recommended solution for all cell-based experiments. |
| Peptide solubility issues or aggregation | Counterion Effects: The TFA salt form may be affecting the peptide's solubility characteristics in your specific buffer. | 1. Test Solubility: Before making a large stock, test the solubility of a small amount of peptide. 2. Try Alternative Solvents: Dissolve the peptide in a small amount of an organic solvent like DMSO before adding it to the aqueous buffer. 3. Exchange Counterion: Exchanging TFA for acetate or HCl can sometimes improve solubility. |
Data Presentation
Summary of Reported Effects of TFA on Biological Assays
| Assay Type | Organism/Cell Type | TFA Concentration | Observed Effect | Citation |
| Cell Proliferation | Fetal Rat Osteoblasts | As low as 10 nM | Inhibition of cell proliferation | |
| Cell Proliferation | Fetal Rat Osteoblasts | 100 nM | ~10% inhibition of cell growth | |
| Cell Growth & Protein Synthesis | Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and enhanced protein synthesis | |
| Receptor Modulation | Glycine Receptor (GlyR) | Not specified | Unintended allosteric modulator, increasing receptor activity |
Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange
This protocol describes the most common method for replacing TFA counterions with hydrochloride, a more biologically compatible counterion.
Materials:
-
Peptide-TFA salt
-
Distilled, deionized water
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
-
Liquid nitrogen or -80°C freezer
Procedure:
-
Dissolve Peptide: Dissolve the peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.
-
Add HCl: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.
-
Incubate: Allow the solution to stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution in liquid nitrogen or place it in a -80°C freezer until completely frozen.
-
Lyophilize: Lyophilize the sample overnight until all the solvent is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two to three more times.
-
Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt and is ready to be dissolved in the appropriate buffer for your assay.
Protocol 2: Generic Protein Kinase C (PKC) Activity Assay (Radiometric)
This protocol provides a general workflow for measuring PKC activity using a radiolabeled substrate. The PKC (19-31) peptide can be used as a substrate in such an assay.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC (19-31) peptide substrate (as HCl or acetate salt)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Activators (e.g., Phosphatidylserine, Diacylglycerol)
-
[γ-³²P]ATP
-
100 mM unlabeled ATP
-
Termination Buffer (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Assay Mix: Prepare a master mix containing the assay buffer, activators, and the PKC (19-31) peptide substrate at the desired final concentration.
-
Initiate Reaction: In a reaction tube, add the purified PKC enzyme to the assay mix. Start the phosphorylation reaction by adding [γ-³²P]ATP (and unlabeled ATP).
-
Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by adding an aliquot of the reaction mixture onto a piece of phosphocellulose paper and immediately placing it in the termination buffer.
-
Wash: Wash the phosphocellulose paper several times with the termination buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed phosphocellulose paper into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Controls: Run appropriate controls, including a reaction with no enzyme (background) and a reaction with no peptide substrate.
Mandatory Visualizations
Technical Support Center: Synthetic Protein Kinase C (19-31) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Protein Kinase C (19-31) peptide.
Frequently Asked Questions (FAQs)
1. What is the Protein Kinase C (19-31) peptide?
Protein Kinase C (19-31) is a synthetic peptide corresponding to amino acids 19-31 of the pseudosubstrate regulatory domain of Protein Kinase C alpha (PKCα). It acts as a substrate for most PKC isoforms and is widely used in research to study PKC activity and screen for inhibitors. The sequence is commonly H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.
2. How should I properly handle and store the lyophilized PKC (19-31) peptide?
For long-term storage, lyophilized PKC (19-31) peptide should be kept at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles.
3. What is the recommended solvent for reconstituting the PKC (19-31) peptide?
The recommended solvent for reconstituting the PKC (19-31) peptide is typically high-purity sterile water or a buffer such as DMSO. For hydrophobic peptides, dissolving in a small amount of a strong organic solvent like DMSO followed by dilution with an aqueous buffer may be necessary.
4. What are the common impurities that can be found in synthetic PKC (19-31) peptide preparations?
Common impurities in synthetic peptides include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected peptides: Peptides still containing protecting groups used during synthesis.
-
Oxidized peptides: Particularly methionine residues if present.
-
Deamidated peptides: Asparagine and glutamine residues are prone to deamidation.
-
Cross-contamination: Presence of other unrelated peptides from the synthesis process.
5. Why is the net peptide content important and how is it determined?
The gross weight of a lyophilized peptide includes the peptide itself, water, and counterions (like TFA from HPLC purification). The net peptide content refers to the actual amount of the peptide. This is crucial for accurate concentration calculations in experiments. It is typically determined by amino acid analysis (AAA) or elemental analysis.
Troubleshooting Guides
Poor Peptide Solubility
| Potential Cause | Recommended Solution |
| Incorrect Solvent | The peptide sequence of PKC (19-31) is generally hydrophilic. Start with sterile, deionized water. If solubility is still an issue, try a small amount of DMSO and then slowly add your aqueous buffer. |
| Peptide Aggregation | Sonication can help to break up aggregates and dissolve the peptide. |
| Low Temperature | Ensure the solvent is at room temperature before attempting to dissolve the peptide. |
| pH of the Solution | The isoelectric point (pI) of the peptide can affect its solubility. Adjusting the pH of the buffer away from the pI may improve solubility. |
Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Inaccurate Peptide Concentration | Determine the net peptide content using Amino Acid Analysis to ensure you are using the correct concentration in your assays. |
| Peptide Degradation | Avoid repeated freeze-thaw cycles by aliquoting the reconstituted peptide. Store aliquots at -80°C. Visually inspect the solution for precipitation before use. |
| Presence of Impurities | Verify the purity of your peptide using HPLC and confirm its identity with Mass Spectrometry. Impurities can interfere with biological assays. |
| Counterion Interference | Trifluoroacetic acid (TFA) is a common counterion from HPLC purification and can affect certain cell-based assays. If TFA interference is suspected, consider using a peptide preparation where TFA has been removed or exchanged for a different counterion like acetate. |
Unexpected HPLC or Mass Spectrometry Results
| Potential Cause | Recommended Solution |
| Multiple Peaks in HPLC | This indicates the presence of impurities. Optimize the HPLC gradient to achieve better separation of the main peptide peak from impurity peaks. Collect fractions and analyze by Mass Spectrometry to identify the impurities. |
| Incorrect Mass in Mass Spectrometry | Ensure the mass spectrometer is properly calibrated. Account for the mass of the proton(s) added during ionization (e.g., [M+H]+, [M+2H]2+). Compare the observed mass to the theoretical mass of the PKC (19-31) peptide (Monoisotopic Mass: 1542.92 Da). |
| Broad or Tailing HPLC Peaks | This can be due to interactions between the peptide and the column material. Adjusting the mobile phase pH or the gradient slope can improve peak shape. |
| Low Signal Intensity in Mass Spectrometry | TFA in the mobile phase can suppress the MS signal. Using formic acid as an alternative ion-pairing reagent can improve signal intensity, though it may require optimization of the chromatography. |
Experimental Protocols
Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic PKC (19-31) peptide.
Materials:
-
Synthetic PKC (19-31) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram at 214 nm.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Expected Results: A major peak corresponding to the PKC (19-31) peptide with a purity of ≥95%.
Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic PKC (19-31) peptide.
Materials:
-
HPLC-purified PKC (19-31) peptide
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI)
**Procedure (
Validation & Comparative
Validating PKC Inhibition: A Comparative Guide to Protein Kinase C (19-31) and Other Key Modulators
For researchers, scientists, and drug development professionals, the precise validation of Protein Kinase C (PKC) inhibition is a critical step in unraveling cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of Protein Kinase C (19-31), a pseudosubstrate inhibitor, with other commonly used PKC inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological and experimental workflows to aid in the selection and application of the most appropriate inhibitory tools.
Comparative Inhibitory Activity of PKC Inhibitors
The selection of a suitable PKC inhibitor is paramount for the specific and effective modulation of the kinase's activity. Protein Kinase C (19-31) is a synthetic peptide derived from the pseudosubstrate sequence of PKCα, acting as a competitive inhibitor at the substrate-binding site. Its performance, particularly its potency and selectivity, is best understood when compared with other classes of PKC inhibitors, such as the broad-spectrum ATP-competitive inhibitors.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Protein Kinase C (19-31) and a selection of alternative inhibitors against various PKC isoforms. It is important to note that these values are compiled from multiple sources and may vary depending on the specific experimental conditions, such as ATP concentration in the assay.
| Inhibitor | Type | PKCα IC50 (nM) | PKCβI IC50 (nM) | PKCβII IC50 (nM) | PKCγ IC50 (nM) | PKCδ IC50 (nM) | PKCε IC50 (nM) | PKCζ IC50 (nM) | Other Kinase Activity |
| Protein Kinase C (19-31) | Pseudosubstrate | 100[1] | - | - | - | - | - | - | Specific for PKC |
| Staurosporine | ATP-Competitive | 2[2] | - | - | 5[2] | 20[2] | 73[2] | 1086 | Broad-spectrum kinase inhibitor |
| Go6976 | ATP-Competitive | 2.3 | 6.2 | - | - | >3000 | >3000 | >3000 | Inhibits JAK2 and Flt3 |
| Bisindolylmaleimide I (GF109203X) | ATP-Competitive | 20 | 17 | 16 | 20 | - | 12 | - | Inhibits p90RSK |
| Bisindolylmaleimide IX (Ro 31-8220) | ATP-Competitive | 8 | 8 | 14 | 13 | - | 39 | - | Inhibits GSK3 |
| Chelerythrine | Substrate-Competitive | - | - | - | - | - | - | - | Interacts with cyclic nucleotide phosphodiesterases |
Note: IC50 values can be influenced by assay conditions, particularly ATP concentration for ATP-competitive inhibitors. The data presented here is for comparative purposes and is compiled from various sources.
Signaling Pathways and Inhibition Mechanisms
Understanding the mechanism of action is crucial for interpreting experimental results. The following diagrams illustrate the canonical PKC signaling pathway and the distinct mechanisms by which pseudosubstrate and ATP-competitive inhibitors exert their effects.
Experimental Protocols for Validating PKC Inhibition
Accurate and reproducible experimental design is fundamental to the validation of PKC inhibitors. Below are detailed protocols for two common in vitro PKC inhibition assays.
In Vitro PKC Inhibition Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific PKC substrate.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Protein Kinase C (19-31) and other inhibitors
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/mL Phosphatidylserine, 2 µg/mL Diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PKC substrate peptide, and the desired concentration of the PKC inhibitor (or vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and purified PKC enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the vehicle control.
In Vitro PKC Inhibition Assay (Non-Radiometric, ELISA-based)
This method offers a safer and higher-throughput alternative to the radiometric assay.
Materials:
-
Purified active PKC enzyme
-
PKC substrate-coated microplate
-
Protein Kinase C (19-31) and other inhibitors
-
ATP solution
-
Phospho-specific primary antibody (recognizes the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Add the kinase reaction buffer and serially diluted PKC inhibitor (or vehicle control) to the wells of the PKC substrate-coated microplate.
-
Add the purified PKC enzyme to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for the desired reaction time.
-
Stop the reaction by washing the wells with a wash buffer.
-
Add the phospho-specific primary antibody and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation.
-
After a final wash, add the TMB substrate and allow color to develop.
-
Stop the color development with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the IC50 values by plotting the absorbance against the inhibitor concentration.
Conclusion
The validation of PKC inhibition requires a careful consideration of the inhibitor's mechanism of action, potency, and selectivity. Protein Kinase C (19-31), as a pseudosubstrate inhibitor, offers a valuable tool for specifically targeting the substrate-binding site of PKC. In contrast, ATP-competitive inhibitors like Staurosporine, Go6976, and the Bisindolylmaleimides provide potent but often less selective alternatives. The choice of inhibitor should be guided by the specific research question and the desired level of isoform specificity. The experimental protocols and workflows provided in this guide offer a robust framework for the accurate and reliable validation of PKC inhibition in your research endeavors.
References
A Head-to-Head Comparison of Protein Kinase C Inhibitors: Protein Kinase C (19-31) vs. Gö6976
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase C (PKC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used PKC inhibitors, the pseudosubstrate peptide inhibitor Protein Kinase C (19-31) and the indolocarbazole compound Gö6976, to aid in the selection of the most appropriate tool for specific research needs.
This comparison delves into their mechanisms of action, isozyme selectivity, and potential off-target effects, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between Protein Kinase C (19-31) and Gö6976 lies in their mechanism of inhibiting PKC activity.
Protein Kinase C (19-31) is a synthetic peptide that acts as a pseudosubstrate inhibitor .[1] It is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31).[1] The pseudosubstrate sequence mimics the protein substrate of PKC but lacks the phosphorylatable serine or threonine residue.[2] It binds to the substrate-binding cavity of the activated enzyme, thereby competitively inhibiting the phosphorylation of genuine substrates.[2] This mechanism makes it highly specific for the active conformation of PKC.
Gö6976 , on the other hand, is an ATP-competitive inhibitor .[3] As an indolocarbazole derivative, it binds to the ATP-binding pocket within the catalytic domain of the kinase.[3] By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransfer reaction, thus inhibiting enzyme activity.[3]
Isozyme Selectivity: Targeting Specific Arms of the PKC Family
The Protein Kinase C family is comprised of multiple isozymes classified into three main groups: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ι, ζ). The differential regulation and function of these isozymes necessitate the use of selective inhibitors.
Protein Kinase C (19-31) exhibits selectivity for conventional, Ca2+-dependent PKC isozymes , particularly PKCα and PKCβ.[4] Its design is based on the pseudosubstrate sequence of PKCα, contributing to its specificity for this class.[1] While it is a potent inhibitor of cPKCs, it has been shown to not inhibit novel PKC isozymes.[5]
Gö6976 is also selective for conventional PKC isozymes .[3] It potently inhibits PKCα and PKCβ1 at nanomolar concentrations.[3][4] However, it does not effectively inhibit novel or atypical PKC isozymes, even at micromolar concentrations.[3] This selectivity is attributed to structural differences in the ATP-binding pocket among the PKC subfamilies. It is important to note that Gö6976 has been reported to have off-target effects and can inhibit other kinases, including JAK2, FLT3, TrkA, and TrkB.[6]
Data Presentation: A Quantitative Look at Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of Protein Kinase C (19-31) and Gö6976 against various PKC isozymes.
| Inhibitor | Target | IC50 | Mechanism of Action | Key Distinctions |
| Protein Kinase C (19-31) | General PKC | ~100 nM[7] | Pseudosubstrate Inhibitor | Selective for conventional PKC isozymes (α, β).[4] Does not inhibit novel PKCs.[5] |
| PKCβ | ~0.5 µM[8] | |||
| Gö6976 | PKC (rat brain) | 7.9 nM[6] | ATP-Competitive Inhibitor | Selective for conventional PKC isozymes (α, β1).[3][4] Does not inhibit novel or atypical PKCs.[3] Exhibits off-target effects on other kinases (JAK2, FLT3, TrkA, TrkB).[6] |
| PKCα | 2.3 nM[6] | |||
| PKCβ1 | 6.2 nM[6] | |||
| PKCδ | > 3 µM[4] | |||
| PKCε | > 3 µM[4] | |||
| PKCζ | > 3 µM[4] |
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for determining the inhibitory activity of compounds like Protein Kinase C (19-31) and Gö6976.
1. Reagent Preparation:
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA.
- PKC Enzyme: Purified, active PKC isozyme of interest.
- Substrate: A specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31) or a generic substrate like myelin basic protein).
- ATP Solution: A stock solution of ATP, typically containing a radiolabeled ATP (e.g., [γ-32P]ATP) for detection.
- Inhibitors: Stock solutions of Protein Kinase C (19-31) and Gö6976 dissolved in an appropriate solvent (e.g., water for the peptide, DMSO for Gö6976).
- Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer, PKC enzyme, and the specific substrate.
- Add varying concentrations of the inhibitor (Protein Kinase C (19-31) or Gö6976) or vehicle control to the reaction mixture.
- Pre-incubate the mixture for 10-15 minutes at 30°C.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
- Stop the reaction by adding the stop solution.
- Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).
- Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the context in which these inhibitors are used, the following diagrams illustrate a typical PKC signaling pathway and the experimental workflow for inhibitor testing.
Caption: Figure 1: Simplified Signaling Pathway of Conventional PKC.
Caption: Figure 2: Experimental Workflow for PKC Inhibition Assay.
Conclusion: Making an Informed Choice
Both Protein Kinase C (19-31) and Gö6976 are valuable tools for studying the roles of conventional PKC isozymes. The choice between them depends on the specific experimental context.
-
Protein Kinase C (19-31) is an excellent choice when a highly specific, pseudosubstrate-based inhibition of conventional PKCs is required, particularly in in vitro assays where cell permeability is not a concern. Its mechanism of action ensures that it only targets the active form of the enzyme.
-
Gö6976 is a potent, cell-permeable inhibitor suitable for both in vitro and in cell-based assays. Its selectivity for conventional PKCs is well-documented. However, researchers must be mindful of its potential off-target effects on other kinases and consider appropriate controls to validate their findings.
Ultimately, a thorough understanding of the distinct properties of each inhibitor, as outlined in this guide, will empower researchers to design more precise and reliable experiments to unravel the complex roles of Protein Kinase C in cellular signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Protein kinase C isotypes and signal-transduction in human neutrophils: selective substrate specificity of calcium-dependent beta-PKC and novel calcium-independent nPKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 8. bio-techne.com [bio-techne.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Protein Kinase C (19-31)
Essential guidelines for the safe and compliant disposal of Protein Kinase C (19-31), ensuring the protection of laboratory personnel and the environment.
Protein Kinase C (19-31), a peptide fragment derived from the pseudosubstrate regulatory domain of Protein Kinase C alpha, is a valuable tool in signal transduction research. While a specific Safety Data Sheet (SDS) for Protein Kinase C (19-31) may lack detailed disposal instructions, general principles for handling and disposing of biologically active, non-hazardous peptides should be strictly followed. Adherence to your institution's specific waste disposal protocols and local regulations is paramount.
Immediate Safety Protocols
Before commencing any disposal procedure, it is crucial to consult the available Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. If a detailed SDS is not accessible, the substance should be treated with the caution afforded to hazardous chemicals.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Step-by-Step Disposal Procedures
The correct disposal method for Protein Kinase C (19-31) waste depends on whether it is in liquid or solid form.
Liquid Waste Disposal:
For liquid waste containing Protein Kinase C (19-31), a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity.
-
Chemical Inactivation: A common and effective method for peptide inactivation is hydrolysis using a strong acid or base.
-
Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution in a fume hood.
-
-
Inactivation Time: Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container.
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution in accordance with your institution's chemical waste guidelines. Never pour peptide solutions down the drain.
Solid Waste Disposal:
Solid waste contaminated with Protein Kinase C (19-31), such as vials, pipette tips, and gloves, must be segregated and disposed of as chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. The container should be marked as "Non-Hazardous Chemical Waste" and list the contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending disposal.
-
Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Effective for peptide bond hydrolysis. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Solid Waste Container | Labeled, leak-proof container | Prevents exposure and ensures proper handling. |
Experimental Protocol for Chemical Inactivation
The following protocol details the chemical inactivation of liquid waste containing Protein Kinase C (19-31) through hydrolysis.
-
Prepare Inactivation Solution: In a chemical fume hood, prepare a 1 M solution of either Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH).
-
Add Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Incubate: Securely cap the container, label it appropriately, and let it stand in the fume hood for at least 24 hours to ensure complete peptide degradation.
-
Neutralize: After incubation, check the pH of the solution. If using HCl, slowly add NaOH to raise the pH to a neutral range (6.0-8.0). If using NaOH, slowly add HCl to lower the pH to a neutral range.
-
Dispose: Once neutralized, the solution can be transferred to a designated chemical waste container for disposal according to institutional guidelines.
Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
